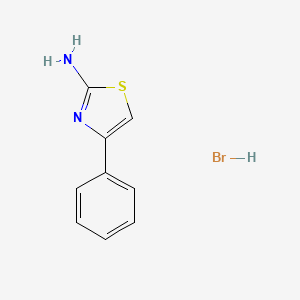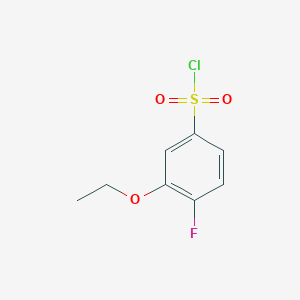
Fmoc-L-2-Amino-3-guanidinopropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-2-Amino-3-guanidinopropionic acid is an unusual amino acid derivative used primarily in peptide synthesis. It is an analog of arginine and lysine, featuring a guanidino group that imparts unique properties to the compound. The molecular formula of this compound is C19H20N4O4, and it has a molecular weight of 368.4 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and specific reagents to ensure the selective protection and deprotection of functional groups .
Industrial Production Methods
Industrial production of Fmoc-L-2-Amino-3-guanidinopropionic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. The compound is usually purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-2-Amino-3-guanidinopropionic acid undergoes various chemical reactions, including:
Oxidation: The guanidino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as trifluoroacetic acid (TFA) for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidino group can lead to the formation of urea derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-L-2-Amino-3-guanidinopropionic acid is used in the synthesis of peptides and proteins. Its unique structure allows for the incorporation of guanidino groups into peptides, which can enhance their biological activity and stability .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides to investigate the role of guanidino groups in biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can be used to design peptide-based drugs that target specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialized peptides for research and development purposes. Its unique properties make it valuable for creating peptides with enhanced stability and activity .
Mécanisme D'action
The mechanism of action of Fmoc-L-2-Amino-3-guanidinopropionic acid involves its incorporation into peptides and proteins. The guanidino group can form hydrogen bonds and electrostatic interactions with other molecules, influencing the structure and function of the peptides. This can affect molecular targets and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-arginine: Another amino acid derivative with a guanidino group.
Fmoc-L-lysine: An amino acid derivative with an amino group instead of a guanidino group.
Uniqueness
Fmoc-L-2-Amino-3-guanidinopropionic acid is unique due to its specific structure, which combines the properties of both arginine and lysine analogs. This allows for the incorporation of guanidino groups into peptides, enhancing their biological activity and stability .
Propriétés
Formule moléculaire |
C19H20N4O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(2S)-3-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H20N4O4/c20-18(21)22-9-16(17(24)25)23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)(H4,20,21,22)/t16-/m0/s1 |
Clé InChI |
ZDDPAQOOCDZPCG-INIZCTEOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=C(N)N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)

![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)


![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12050612.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050618.png)


![(2R)-2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B12050638.png)
![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B12050641.png)
![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12050650.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050653.png)
